(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone basic properties
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone basic properties
An In-depth Technical Guide to (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone: Core Properties and Applications
Introduction
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, a key heterocyclic molecule, stands at the intersection of structural chemistry and pharmacological innovation. As a derivative of benzimidazole, a bicyclic system comprising fused benzene and imidazole rings, it shares a structural resemblance to endogenous purines, making it a "privileged scaffold" in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and burgeoning applications for professionals in chemical and pharmaceutical research. The molecule's architecture, featuring a benzoyl group at the 5-position, imparts specific electronic and steric characteristics that are pivotal to its function as both a final active agent and a versatile synthetic intermediate.
Physicochemical and Structural Properties
The core identity of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone is defined by its unique combination of a rigid benzimidazole core and a rotatable phenyl ketone moiety. This structure dictates its physical behavior, spectral signature, and reactivity.
Core Data Summary
A consolidation of the compound's fundamental properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone | N/A |
| Synonyms | 5-Benzoyl-1H-benzimidazole | [2][3] |
| CAS Number | 82326-53-2 | N/A |
| Molecular Formula | C₁₄H₁₀N₂O | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in ethanol. | N/A |
| Appearance | Solid (Typical for this class) | [4] |
Structural Elucidation
The compound's structure is foundational to its chemical behavior. The benzimidazole system provides sites for hydrogen bonding and π-π stacking, while the benzoyl group acts as an electron-withdrawing moiety, influencing the electronic distribution across the molecule.
Caption: Chemical structure of the title compound.
Spectral Characterization
The identity and purity of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone are confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often between δ 12.0 and 13.0 ppm when measured in DMSO-d₆, due to hydrogen bonding.[4] Aromatic protons on both the benzimidazole and phenyl rings will resonate in the δ 7.0-8.5 ppm range, with specific multiplicities and coupling constants depending on the substitution pattern.[2][3]
-
¹³C NMR Spectroscopy : The spectrum will show a characteristic signal for the carbonyl carbon (C=O) around δ 190-195 ppm.[4] Aromatic carbons and the C2 carbon of the imidazole ring will appear in the δ 110-150 ppm region.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of key functional groups. A strong absorption band corresponding to the C=O (ketone) stretch is expected in the range of 1640-1680 cm⁻¹. The N-H stretch of the imidazole ring typically appears as a broad band around 3100-3400 cm⁻¹.[4][6]
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 222).[7]
Synthesis and Reactivity
The construction of the 5-benzoylbenzimidazole scaffold is a critical process for accessing this compound and its derivatives. The most logical and direct synthetic route involves the cyclization of a pre-functionalized o-phenylenediamine.
Primary Synthetic Pathway
The synthesis is efficiently achieved via the cyclocondensation of 3,4-diaminobenzophenone (also known as 4-benzoyl-o-phenylenediamine).[8] This precursor contains the necessary diamine functionality for forming the imidazole ring and the pre-installed benzoyl group at the correct position. The reaction can be carried out with various C1 sources, such as formic acid or its equivalents, under heating to drive the dehydration and ring closure.
Caption: General synthetic workflow for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone.
Reactivity Profile
The molecule's reactivity is governed by its constituent parts:
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N-H Acidity and Nucleophilicity : The imidazole N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions to generate 1-substituted derivatives.[6]
-
Electrophilic Aromatic Substitution : The benzene portion of the benzimidazole ring can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing benzoyl group.
-
Ketone Chemistry : The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an imine or oxime.
Scientific Research and Applications
The benzimidazole scaffold is a cornerstone of modern drug discovery, and the 5-benzoyl substitution pattern has been explored for specific therapeutic benefits.[9][10]
Anticancer Potential
Derivatives of the 6-benzoyl benzimidazole core (a tautomer of the 5-benzoyl structure) have demonstrated significant anticancer activity.[11] The proposed mechanisms often involve:
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest : Halting cell proliferation, particularly at the G2/M phase.[11]
-
Inhibition of Key Enzymes : Benzimidazoles are known to target critical enzymes in cancer progression, such as topoisomerases and kinases.[12][13]
Antimicrobial Activity
The benzimidazole nucleus is a well-established pharmacophore for antimicrobial agents.[14][15] Compounds featuring a 5-benzoylbenzimidazole scaffold have shown potent antifungal activity, particularly against Candida spp. and Cryptococcus neoformans.[16] The mechanism is often attributed to the inhibition of essential microbial enzymes, such as lanosterol 14α-demethylase in fungi.[16]
Caption: Potential applications and associated mechanisms of the title scaffold.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Cyclization of 3,4-Diaminobenzophenone
This protocol describes the final ring-forming step. The synthesis of the precursor, 3,4-diaminobenzophenone, typically involves a two-step process starting from 3-nitro-4-chlorobenzophenone.[17]
Objective: To synthesize (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone.
Materials:
-
3,4-Diaminobenzophenone (1.0 eq)[8]
-
Formic acid (98-100%) (excess, ~5-10 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminobenzophenone (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (~5-10 eq) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: CO₂ evolution will cause foaming.
-
Extraction: Once neutralized, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[3]
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
Objective: To prepare a sample for structural confirmation by ¹H NMR.
Materials:
-
Synthesized (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the dry, purified product.
-
Dissolution: Place the solid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a clean pipette.
-
Homogenization: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution should be obtained.
-
Analysis: The sample is now ready for analysis in an NMR spectrometer. Acquire the spectrum according to standard instrument procedures.
Safety and Handling
While a specific safety data sheet (SDS) for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone must be consulted, general GHS classifications for related benzimidazole compounds often include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[18] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
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